3-溴喹啉-4-醇

描述

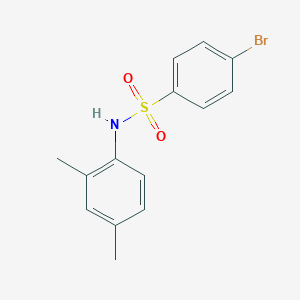

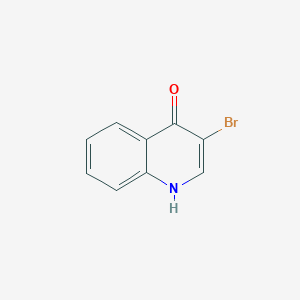

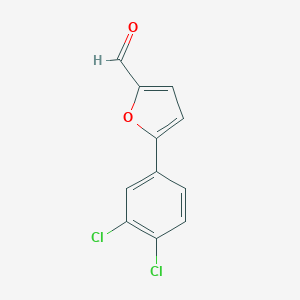

3-Bromoquinolin-4-ol is a chemical compound . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of 3-Bromoquinolin-4-ol involves a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . A study also mentions the synthesis of new 6-Bromoquinolin-4-ol derivatives by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases .Molecular Structure Analysis

The molecular formula of 3-Bromoquinolin-4-ol is C9H6BrNO . The molecular weight is 224.05 g/mol.Chemical Reactions Analysis

3-Bromoquinolin-4-ol undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It can also react with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .科学研究应用

Synthesis of Biologically Active Compounds

Scientific Field

Medicinal Chemistry

Application Summary

3-Bromoquinolin-4-ol serves as a vital scaffold for drug discovery due to its significant role in medicinal chemistry. It’s a key segment in both natural and synthetic compounds, particularly in the pyranoquinoline ring system, which has garnered considerable attention for its pharmacological potential .

Methods of Application

The compound is synthesized using classical protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach syntheses. Modern methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Results Summary

The synthesis procedures aim to tackle the drawbacks of traditional syntheses and reduce side effects on the environment. Various derivatives of quinoline, including 3-Bromoquinolin-4-ol, have been reported to exhibit potential biological and pharmaceutical activities .

Antibacterial Activities Against Resistant Strains

Scientific Field

Microbiology

Application Summary

3-Bromoquinolin-4-ol derivatives have been investigated for their antibacterial activities against Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-Resistant Staphylococcus aureus (MRSA) .

Methods of Application

The derivatives were synthesized via Chan–Lam coupling utilizing different types of solvents and bases. The antibacterial values were calculated using the agar well diffusion method, and Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined by broth dilution method .

Results Summary

The molecule 3e depicted the highest antibacterial activity, while compounds 3b and 3d showed lower activity. The yields varied with the solvent used, with methanol providing very good yields .

Computational Docking Studies

Scientific Field

Bioinformatics

Application Summary

Computational docking studies are conducted to predict the interaction of 3-Bromoquinolin-4-ol derivatives with bacterial proteins, aiding in the design of potent antibacterial agents .

Methods of Application

The docking studies involve computational simulations that model the interaction between the quinoline derivatives and target proteins. This approach helps in understanding the binding affinities and structural features that contribute to antibacterial activity .

Results Summary

The studies provide insights into the molecular interactions and help in identifying promising candidates for further development as antibacterial drugs .

Development of Green Synthesis Protocols

Scientific Field

Green Chemistry

Application Summary

3-Bromoquinolin-4-ol is used in developing green synthesis protocols that are environmentally friendly and sustainable .

Methods of Application

These protocols focus on minimizing the use of hazardous substances and employing renewable resources. Techniques such as ultrasound irradiation and metal-free catalysts are examples of green chemistry approaches .

Results Summary

The green synthesis methods result in fewer byproducts and a reduced environmental footprint, making the production of 3-Bromoquinolin-4-ol more sustainable .

Synthesis of Heterocyclic Organic Compounds

Scientific Field

Organic Chemistry

Application Summary

The compound is integral in the synthesis of various heterocyclic organic compounds that have diverse pharmacological activities .

Methods of Application

Synthetic approaches towards these compounds involve complex reactions that construct the principal quinoline scaffold and its functionalization .

Results Summary

The synthesized heterocyclic compounds are then tested for their pharmacological activity, contributing to the discovery of new drugs .

Industrial Applications

Scientific Field

Industrial Chemistry

Application Summary

Beyond its medicinal applications, 3-Bromoquinolin-4-ol is also important in industrial chemistry for the synthesis of materials and chemicals .

Methods of Application

The industrial synthesis often involves large-scale reactions and the use of robust protocols to ensure efficiency and cost-effectiveness .

Results Summary

The outcomes include the production of high-purity quinoline derivatives that are used in various industrial processes and products .

This analysis provides a detailed look at the diverse applications of 3-Bromoquinolin-4-ol across different scientific fields, highlighting its importance in research and industry. The methods and results discussed showcase the compound’s versatility and potential for contributing to advancements in science and technology.

Anticancer Agent Development

Scientific Field

Oncology

Application Summary

3-Bromoquinolin-4-ol derivatives have been explored for their potential as anticancer agents. Their ability to interfere with various cellular pathways makes them candidates for targeted cancer therapies .

Methods of Application

The derivatives are tested in vitro using cancer cell lines to assess cytotoxicity. Techniques such as MTT assays and flow cytometry are employed to determine the efficacy of the compounds .

Results Summary

Some derivatives have shown promising results, inhibiting the growth of cancer cells at low micromolar concentrations. Further in vivo studies are needed to confirm these findings .

Neuroprotective Therapies

Scientific Field

Neurology

Application Summary

Research has indicated that certain quinoline derivatives, including 3-Bromoquinolin-4-ol, may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Methods of Application

Neuroprotective properties are evaluated using neuronal cell cultures and animal models. Assays to measure oxidative stress, mitochondrial function, and apoptosis are commonly used .

Results Summary

Derivatives that show a reduction in neuronal cell death and improvement in cognitive functions in models are considered for further development as neuroprotective agents .

Agricultural Chemicals

Scientific Field

Agrochemistry

Application Summary

3-Bromoquinolin-4-ol is utilized in the synthesis of agrochemicals, including pesticides and herbicides, due to its structural versatility and biological activity .

Methods of Application

The compound is incorporated into various formulations and tested for efficacy against a range of agricultural pests and weeds. Field trials are conducted to assess performance .

Results Summary

Effective formulations contribute to crop protection and yield improvement, demonstrating the practical applications of 3-Bromoquinolin-4-ol in agriculture .

Material Science

Scientific Field

Material Chemistry

Application Summary

In material science, 3-Bromoquinolin-4-ol derivatives are investigated for their use in creating advanced materials with specific properties, such as conductive polymers .

Methods of Application

Synthesis of these materials involves complex polymerization reactions, often requiring precise control over reaction conditions to achieve the desired material characteristics .

Results Summary

The resulting materials are tested for their electrical, mechanical, and thermal properties, with some showing potential for use in electronic devices and sensors .

Photodynamic Therapy

Scientific Field

Photomedicine

Application Summary

Quinoline derivatives are studied for their use in photodynamic therapy (PDT), a treatment modality for various cancers and microbial infections .

Methods of Application

The compounds are activated by light to produce reactive oxygen species that can kill cancer cells or microbes. The effectiveness of PDT is assessed in laboratory and clinical settings .

Results Summary

Promising derivatives are identified based on their ability to selectively target diseased cells while minimizing damage to healthy tissues .

Environmental Remediation

Scientific Field

Environmental Science

Application Summary

3-Bromoquinolin-4-ol is also researched for its potential in environmental remediation, particularly in the detoxification of pollutants and heavy metals .

Methods of Application

The compound is used in various adsorption and catalysis processes to remove contaminants from water and soil. Pilot-scale studies are conducted to evaluate efficiency .

Results Summary

Successful applications demonstrate the compound’s capacity to contribute to cleaner environments and sustainable practices .

These additional applications highlight the broad utility of 3-Bromoquinolin-4-ol in various scientific domains, underscoring its significance in research and potential for real-world impact.

Antifungal and Antiparasitic Treatments

Scientific Field

Pharmacology

Application Summary

3-Bromoquinolin-4-ol is studied for its potential in developing treatments for fungal infections and parasitic diseases. Its derivatives have been shown to possess antifungal and antiparasitic activities .

Methods of Application

The compounds are synthesized and tested against various fungal strains and parasites in vitro. Assays such as disk diffusion and MIC determination are commonly used .

Results Summary

Some derivatives exhibit significant inhibitory effects on the growth of fungi and parasites, indicating their potential as therapeutic agents .

Quantum Dot Synthesis

Scientific Field

Nanotechnology

Application Summary

Quinoline derivatives, including 3-Bromoquinolin-4-ol, are used in the synthesis of quantum dots, which are semiconductor nanoparticles with unique optical and electronic properties .

Methods of Application

The synthesis involves the careful control of reaction conditions to produce quantum dots with specific sizes and properties. Techniques like hot-injection and colloidal synthesis are employed .

Results Summary

The quantum dots synthesized using quinoline derivatives show promising applications in electronics, photonics, and bioimaging .

Corrosion Inhibition

Scientific Field

Materials Science

Application Summary

3-Bromoquinolin-4-ol is investigated for its use as a corrosion inhibitor, particularly in protecting metals and alloys from corrosive environments .

Methods of Application

The compound is added to corrosive solutions, and its effectiveness is evaluated through electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy .

Results Summary

Derivatives of 3-Bromoquinolin-4-ol demonstrate good corrosion inhibition efficiency, making them suitable for industrial applications .

Dye-Sensitized Solar Cells

Scientific Field

Renewable Energy

Application Summary

Research into dye-sensitized solar cells (DSSCs) has included the use of quinoline derivatives as sensitizers due to their ability to absorb light and convert it into electricity .

Methods of Application

The compounds are incorporated into the photoanode of DSSCs, and their performance is measured in terms of power conversion efficiency and stability .

Results Summary

Quinoline-based sensitizers have shown to enhance the efficiency of DSSCs, contributing to the development of cost-effective solar energy solutions .

Liquid Crystal Displays

Scientific Field

Display Technology

Application Summary

In the field of display technology, 3-Bromoquinolin-4-ol derivatives are explored for their liquid crystal properties, which are crucial for the operation of LCDs .

Methods of Application

The derivatives are synthesized and their mesomorphic behavior is studied using techniques like polarizing optical microscopy and differential scanning calorimetry .

Results Summary

Some derivatives display desirable liquid crystal phases, indicating their potential use in the manufacturing of advanced display devices .

Fluorescent Probes

Scientific Field

Analytical Chemistry

Application Summary

3-Bromoquinolin-4-ol is used in the design of fluorescent probes for the detection and quantification of various biological and chemical substances .

Methods of Application

The probes are synthesized and their fluorescence properties are characterized. They are then tested for sensitivity and selectivity towards specific targets .

Results Summary

The developed probes offer high sensitivity and specificity, making them valuable tools in research and diagnostic applications .

安全和危害

未来方向

Quinoline derivatives, such as 3-Bromoquinolin-4-ol, have become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions could involve further exploration of its potential applications and the development of greener and more sustainable chemical processes for its synthesis .

属性

IUPAC Name |

3-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJARSKUXYDSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346697 | |

| Record name | 3-bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinolin-4-ol | |

CAS RN |

64965-47-5 | |

| Record name | 3-bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64965-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)